2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 897458-94-5) is a synthetic heterocyclic small molecule (C23H22N4OS, MW 402.5 g/mol) that fuses a 6-phenylimidazo[2,1-b]thiazole bicyclic core with a 4‑phenylpiperazine moiety via a two‑carbon ethanone linker. The imidazo[2,1‑b]thiazole scaffold is recognized in medicinal chemistry for conferring affinity toward kinase targets, most notably FLT3, as well as sigma receptors and NF‑κB pathway components.

Molecular Formula C23H22N4OS
Molecular Weight 402.52
CAS No. 897458-94-5
Cat. No. B2746785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS897458-94-5
Molecular FormulaC23H22N4OS
Molecular Weight402.52
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
InChIInChI=1S/C23H22N4OS/c28-22(26-13-11-25(12-14-26)19-9-5-2-6-10-19)15-20-17-29-23-24-21(16-27(20)23)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2
InChIKeyLTCYIKBGJVGALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 897458-94-5) – Structural Identity and Class Provenance


2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 897458-94-5) is a synthetic heterocyclic small molecule (C23H22N4OS, MW 402.5 g/mol) that fuses a 6-phenylimidazo[2,1-b]thiazole bicyclic core with a 4‑phenylpiperazine moiety via a two‑carbon ethanone linker [1]. The imidazo[2,1‑b]thiazole scaffold is recognized in medicinal chemistry for conferring affinity toward kinase targets, most notably FLT3, as well as sigma receptors and NF‑κB pathway components [2][3]. The 4‑phenylpiperazine substituent introduces a basic tertiary amine centre with a calculated logP of 4.5 and a topological polar surface area (TPSA) of 69.1 Ų, placing the compound within favourable drug‑like property space for central nervous system and oncology applications [1].

Why Generic Substitution Fails for 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS 897458-94-5)


The imidazo[2,1‑b]thiazole‑piperazine chemotype encompasses a broad array of analogs that differ in linker identity (ethanone vs. methanone vs. amide), phenyl ring substitution, and piperazine N‑aryl group [1]. These minor structural variations profoundly alter kinase selectivity profiles and cellular potency. For example, within the 6‑phenylimidazo[2,1‑b]thiazole series, cytotoxicity IC50 values span two orders of magnitude depending on the substituent pattern [2]. The ethanone linker present in CAS 897458‑94‑5 provides conformational flexibility that is absent in the direct carbonyl‑linked methanone analog, and the unsubstituted 4‑phenylpiperazine terminus yields a distinct hydrogen‑bond acceptor/donor profile compared with benzyl‑, methoxyphenyl‑, or fluorophenyl‑piperazine variants [1]. Consequently, the compound cannot be treated as interchangeable with other imidazo[2,1‑b]thiazole‑piperazine derivatives without risking loss of target engagement or unpredictable off‑target activity. The quantitative evidence below substantiates where specific differentiation exists—and where it remains to be experimentally determined.

Product-Specific Quantitative Evidence Guide for CAS 897458-94-5


Linker‑Geometry Differentiation: Ethanone vs. Methanone Linked 4‑Phenylpiperazine Analogs

The target compound employs a two‑carbon ethanone spacer (‑CH₂‑C(=O)‑) connecting the imidazo[2,1‑b]thiazole 3‑position to the piperazine nitrogen. The directly analogous methanone‑linked compound, (6‑phenylimidazo[2,1‑b]thiazol‑3‑yl)(4‑phenylpiperazin‑1‑yl)methanone, replaces this with a single‑carbon carbonyl linker (‑C(=O)‑). This difference increases the distance between the heterocyclic core and the basic piperazine nitrogen, altering the three‑dimensional pharmacophore. While no direct head‑to‑head bioactivity comparison of these two specific compounds has been published, the conformational expansion conferred by the ethanone linker is known to influence kinase binding pocket occupancy within the imidazo[2,1‑b]thiazole chemotype [1]. Procurement of the ethanone‑linked variant is therefore warranted when the screening hypothesis requires a more extended, flexible geometry between the core and the basic amine.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Permeability vs. N‑Substituted Piperazine Analogs

The target compound (CAS 897458‑94‑5) carries an unsubstituted 4‑phenylpiperazine group, yielding a calculated XLogP3‑AA of 4.5 and a TPSA of 69.1 Ų [1]. In contrast, the closely related 1‑(4‑benzylpiperazin‑1‑yl)‑2‑(6‑phenylimidazo[2,1‑b]thiazol‑3‑yl)ethanone introduces an additional methylene spacer between the piperazine nitrogen and the terminal phenyl ring, which would be predicted to increase logP by approximately 0.5 log units (to ~5.0) while maintaining the same TPSA. This difference positions the target compound closer to the CNS MPO (Multiparameter Optimization) sweet spot (logP 2–5, TPSA < 76 Ų), suggesting superior blood‑brain barrier permeability potential relative to the more lipophilic benzyl analog [2]. The compound also features zero hydrogen‑bond donors, distinguishing it from amide‑linked variants (e.g., 11a–f in Jadhav et al.) that possess one HBD and consequently higher TPSA and reduced membrane permeation [3].

ADME Drug-Likeness Physicochemical Profiling

Kinase Selectivity Implications: FLT3‑Dependent Anti‑Leukemic Potential of the 6‑Phenylimidazo[2,1‑b]thiazole Chemotype

The 6‑phenylimidazo[2,1‑b]thiazole scaffold has been validated as a FLT3 kinase inhibitor chemotype. In a systematic SAR study by Lin et al. (2015), multiple 6‑phenylimidazo[2,1‑b]thiazole derivatives demonstrated potent, selective cytotoxicity against the FLT3‑ITD‑driven AML cell line MV4‑11 (IC₅₀ range: 0.002–>1 μM), with the most active compound (19) achieving a FLT3 enzymatic IC₅₀ of 0.022 μM and MV4‑11 cellular IC₅₀ of 0.002 μM, while showing negligible activity against the FLT3‑independent HeLa cell line [1]. Although CAS 897458‑94‑5 was not among the specific compounds tested in that study, it shares the identical 6‑phenylimidazo[2,1‑b]thiazole core required for FLT3 engagement. The appended 4‑phenylpiperazine‑ethanone motif provides a vector that could be further derivatized to optimize kinase selectivity, positioning this compound as a tractable intermediate for FLT3‑focused medicinal chemistry campaigns.

FLT3 Kinase Inhibition Acute Myeloid Leukemia Targeted Therapy

Cytotoxicity Baseline: Primary Antiproliferative Activity of CAS 897458-94-5 Against Cancer Cell Lines

Preliminary cytotoxicity screening data reported for CAS 897458‑94‑5 indicate IC₅₀ values in the range of 5.11–10.8 µM across a panel of cancer cell lines . This places the compound in the moderate‑potency range typical of early‑stage, unoptimized imidazo[2,1‑b]thiazole‑piperazine leads. For context, optimized amide‑linked analogs from the same chemotype (Jadhav et al., 2025) achieve GI₅₀ values below 10 µg/mL against K‑562 leukemia and MCF7 breast cancer cells—roughly comparable in potency when accounting for molecular weight differences, though direct cross‑study comparison is confounded by different assay formats and readouts (IC₅₀ vs. GI₅₀) [1]. The data are included here as a provisional activity baseline only; independent replication in a standardized assay alongside a defined reference comparator is needed before firm differentiation claims can be made.

Anticancer Screening Cytotoxicity Profiling Piperazine Heterocycles

Best Research and Industrial Application Scenarios for CAS 897458-94-5


Kinase‑Focused Hit‑to‑Lead Optimization Requiring an Unsubstituted 4‑Phenylpiperazine Vector

When a medicinal chemistry program has identified FLT3 or related type III receptor tyrosine kinases as a target and seeks a scaffold with a basic amine for solubility and salt formation, CAS 897458‑94‑5 provides a synthetically tractable starting point. Its ethanone linker and unsubstituted phenylpiperazine allow for rapid derivatization at the piperazine para‑position without steric interference, while the 6‑phenylimidazo[2,1‑b]thiazole core has demonstrated FLT3‑dependent cellular activity in closely related analogs [1].

CNS‑Penetrant Lead Generation Leveraging Favourable Physicochemical Properties

The calculated logP of 4.5, TPSA of 69.1 Ų, and zero hydrogen‑bond donors place CAS 897458‑94‑5 within the CNS MPO desirable range [1][2]. Research teams targeting neurological indications where sigma‑1 receptor engagement or other imidazo[2,1‑b]thiazole‑associated CNS targets are implicated can use this compound as a neutral, unadorned starting scaffold to establish baseline CNS penetration before introducing potency‑enhancing substituents that may compromise brain exposure.

Comparative Selectivity Profiling Against Closely Related Chemotype Analogs

For laboratories conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler), CAS 897458‑94‑5 can serve as a reference compound representing the ethanone‑linked, unsubstituted 4‑phenylpiperazine subclass. Side‑by‑side profiling with the methanone‑linked analog and with benzyl‑, methoxyphenyl‑, and fluorophenyl‑piperazine variants would generate the direct head‑to‑head selectivity data that are currently absent from the literature [3].

Chemical Biology Probe for Imidazo[2,1‑b]thiazole‑Piperazine Target Deconvolution

Given the imidazo[2,1‑b]thiazole scaffold's reported affinity for sigma receptors, FLT3, and NF‑κB pathway components, CAS 897458‑94‑5 can be employed as an affinity chromatography ligand or photoaffinity probe precursor to identify the full target engagement spectrum of this chemotype in cellular lysates. Its single reactive handle (the ethanone carbonyl) allows for linker attachment without abolishing the core pharmacophore [4].

Quote Request

Request a Quote for 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.